molecular formula C13H15N3O4S B12910108 4-Amino-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(thiophen-2-yl)pyrimidin-2(1H)-one

4-Amino-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(thiophen-2-yl)pyrimidin-2(1H)-one

Cat. No.: B12910108
M. Wt: 309.34 g/mol
InChI Key: XGDYHDVQDBZPGC-UHFFFAOYSA-N
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Description

4-Amino-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(thiophen-2-yl)pyrimidin-2(1H)-one is a complex organic compound that features a pyrimidine ring substituted with an amino group, a tetrahydrofuran ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(thiophen-2-yl)pyrimidin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of thiophene-2-carbaldehyde with guanidine in the presence of a base such as sodium ethoxide.

    Introduction of the Tetrahydrofuran Ring: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, followed by cyclization to form the tetrahydrofuran ring.

    Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the tetrahydrofuran ring can undergo oxidation to form carbonyl compounds.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms, which can then be substituted by nucleophiles.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-Amino-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(thiophen-2-yl)pyrimidin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for the development of antiviral or anticancer agents.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and other interactions with biological molecules, influencing its activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(phenyl)pyrimidin-2(1H)-one: Similar structure but with a phenyl group instead of a thiophene ring.

    4-Amino-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(furan-2-yl)pyrimidin-2(1H)-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 4-Amino-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(thiophen-2-yl)pyrimidin-2(1H)-one imparts unique electronic properties and potential biological activity compared to its analogs with phenyl or furan rings. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-thiophen-2-ylpyrimidin-2-one

InChI

InChI=1S/C13H15N3O4S/c14-12-7(10-2-1-3-21-10)5-16(13(19)15-12)11-4-8(18)9(6-17)20-11/h1-3,5,8-9,11,17-18H,4,6H2,(H2,14,15,19)

InChI Key

XGDYHDVQDBZPGC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)C3=CC=CS3)CO)O

Origin of Product

United States

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